N-(2-Aminophenyl)(phenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminophenyl)(phenyl)ethanethioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a thioamide group (-CSNH-) attached to an ethanamine backbone, with phenyl and 2-aminophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)(phenyl)ethanethioamide can be achieved through several methods. One common approach involves the reaction of 2-aminobenzonitrile with phenyl isothiocyanate under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is obtained after purification through recrystallization.
Another method involves the use of N-(2-aminophenyl)benzamide and phenyl isocyanate. This reaction proceeds via a sequential nucleophilic addition and intramolecular cyclization process, followed by transamidation. The reaction conditions are generally mild, and the product can be isolated in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)(phenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The phenyl and 2-aminophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl and 2-aminophenyl groups.
Scientific Research Applications
N-(2-Aminophenyl)(phenyl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound has potential applications in the development of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.
Medicine: Research into its pharmacological properties has shown promise in the treatment of various diseases. It may act as an inhibitor or modulator of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)(phenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the phenyl and 2-aminophenyl groups can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity .
Comparison with Similar Compounds
N-(2-Aminophenyl)(phenyl)ethanethioamide can be compared with other similar compounds, such as:
N-Phenylthioacetamide: Similar structure but lacks the 2-aminophenyl group.
N-(2-Aminophenyl)benzamide: Contains an amide group instead of a thioamide group.
N-(2-Aminophenyl)(phenyl)acetamide: Contains an amide group instead of a thioamide group.
The uniqueness of this compound lies in its thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
184914-15-6 |
---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2-phenylethanethioamide |
InChI |
InChI=1S/C14H14N2S/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) |
InChI Key |
HXSCJGZNWMIDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=S)NC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.